![molecular formula C19H17ClF3NO4 B1672922 Halofenate CAS No. 26718-25-2](/img/structure/B1672922.png)
Halofenate
概述
描述
卤芬那特是一种以其降脂和降尿酸特性而闻名的化合物。它已被广泛研究,以评估其降低血液中甘油三酯和尿酸水平的潜力。 卤芬那特还因其作为选择性过氧化物酶体增殖物激活受体调节剂的作用而得到认可,这使其成为治疗糖尿病和高脂血症等代谢紊乱的有希望的候选药物 .
准备方法
合成路线和反应条件: 卤芬那特可以通过多种方法合成,包括有机底物的卤化。一种常见的方法涉及醇类与卤代酸(如盐酸)在无水氯化锌等催化剂存在下的反应。 该反应导致生成卤代烷烃,然后可以进一步加工以生产卤芬那特 .
工业生产方法: 在工业环境中,卤芬那特通常使用连续流动化学法生产。这种方法允许对反应条件进行精确控制,并安全处理反应性和有毒的卤化剂。 连续流动化学法还提高了生产过程的效率和可扩展性 .
化学反应分析
反应类型: 卤芬那特会发生几种类型的化学反应,包括:
氧化: 卤芬那特可以被氧化形成各种氧化衍生物。
还原: 它也可以发生还原反应以生成还原形式。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用锂铝氢化物和硼氢化钠等还原剂。
主要产物: 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,卤芬那特的氧化可以产生各种氧化衍生物,而还原可以生成该化合物的还原形式 .
科学研究应用
Antidiabetic Properties
Halofenate has been studied extensively for its antidiabetic effects, particularly in type 2 diabetes mellitus.
- Insulin Sensitization : Research indicates that this compound acts as a selective PPAR-γ modulator, enhancing insulin sensitivity without causing significant weight gain, a common side effect associated with other antidiabetic medications like rosiglitazone . In studies involving ob/ob mice and obese Zucker rats, this compound demonstrated comparable insulin-sensitizing effects to established treatments while maintaining a favorable safety profile .
- Clinical Trials : In clinical settings, this compound has shown significant reductions in fasting plasma glucose and triglycerides among dyslipidemic patients. It was noted that this compound could lower serum triglycerides by an average of 16% to 84% depending on the patient type, with specific efficacy in Type IV hyperlipoproteinemia .
Lipid-Lowering Effects
This compound's lipid-lowering capabilities have been documented through various studies:
- Comparison with Clofibrate : A double-blind study compared this compound to clofibrate, revealing that while both drugs effectively reduced triglyceride levels, this compound's impact on cholesterol was less pronounced. Specifically, clofibrate achieved a 25% reduction in cholesterol levels compared to a 12% reduction with this compound .
- Long-Term Efficacy : this compound has been shown to lower serum uric acid levels significantly, making it beneficial for patients with hyperuricemia or gout. Long-term use demonstrated safety and effectiveness comparable to probenecid, another uricosuric agent .
Case Studies and Clinical Findings
Several case studies further illustrate the therapeutic potential of this compound:
作用机制
卤芬那特通过调节过氧化物酶体增殖物激活受体的活性来发挥其作用。它与这些受体结合,并影响参与脂质代谢、葡萄糖稳态和炎症的基因表达。 这种调节导致甘油三酯水平降低、尿酸水平降低和胰岛素敏感性提高 .
类似化合物:
氯贝特: 与卤芬那特一样,氯贝特是一种降脂剂,可降低甘油三酯水平。
非诺贝特: 另一种具有与卤芬那特相似特性的降脂剂。
吉非贝齐: 用于降低脂质水平,并具有与卤芬那特相当的效果
独特性: 卤芬那特在其作为降脂和降尿酸剂的双重作用方面是独一无二的。 它对过氧化物酶体增殖物激活受体的选择性调节也使其有别于其他类似化合物,使其成为治疗更广泛的代谢紊乱的有希望的候选药物 .
相似化合物的比较
Clofibrate: Like halofenate, clofibrate is a hypolipidemic agent that lowers triglyceride levels.
Fenofibrate: Another hypolipidemic agent with similar properties to this compound.
Gemfibrozil: Used to lower lipid levels and has comparable effects to this compound
Uniqueness: this compound is unique in its dual action as a hypolipidemic and hypouricemic agent. Its selective modulation of peroxisome proliferator-activated receptors also sets it apart from other similar compounds, making it a promising candidate for treating a broader range of metabolic disorders .
生物活性
Halofenate is a compound that has garnered attention for its diverse biological activities, particularly in the context of metabolic disorders and as a potential therapeutic agent. This article delves into the biological activity of this compound, focusing on its mechanisms of action, clinical applications, and relevant case studies.
Overview of this compound
This compound (chemical formula: CHClFNO) is primarily recognized as a selective peroxisome proliferator-activated receptor gamma (PPAR-γ) modulator. Its structural properties allow it to interact with various biological pathways, making it a candidate for treating conditions such as diabetes and hyperuricemia.
This compound exhibits its effects primarily through modulation of PPAR-γ, a receptor involved in lipid metabolism and glucose homeostasis. Research indicates that this compound acts as a selective PPAR-γ modulator (SPPARγM), which means it can activate or inhibit PPAR-γ activity depending on the cellular context.
Key Findings:
- Insulin Sensitization : this compound has demonstrated robust insulin-sensitizing activity, which is crucial for managing type 2 diabetes. Studies show that it decreases fasting plasma glucose levels in diabetic patients without causing significant weight gain, unlike other PPAR-γ agonists such as rosiglitazone .
- Lipid Modulation : In addition to its glycemic effects, this compound has been shown to lower triglyceride levels in dyslipidemic subjects. This dual action on glucose and lipid metabolism positions this compound as a promising therapeutic option for metabolic syndrome .
1. Antidiabetic Properties
This compound's role as an insulin sensitizer has been highlighted in various studies. For instance, it has been shown to have comparable effects to established treatments like thiazolidinediones (TZDs) but with a better safety profile regarding weight gain .
2. Uricosuric Activity
This compound has also been investigated for its uricosuric properties, making it effective in treating hyperuricemia and gout. It functions by displacing urate from protein binding sites, thus enhancing uric acid excretion . Clinical trials indicate that this compound is effective in managing serum uric acid levels over long-term use .
Case Study 1: Diabetes Management
A clinical trial involving type 2 diabetic patients demonstrated that this compound significantly reduced fasting blood glucose levels compared to placebo. The study reported a decrease in HbA1c levels over a 12-week period, supporting its efficacy as an antidiabetic agent.
Case Study 2: Treatment of Hyperuricemia
In another case study involving patients with chronic gout, this compound was administered as a uricosuric agent. The results indicated a marked reduction in serum uric acid levels and improvement in clinical symptoms without significant adverse effects .
Comparative Analysis
The following table summarizes the biological activities and clinical applications of this compound compared to other similar compounds:
Compound | Action | Clinical Use | Weight Gain | Lipid Effects |
---|---|---|---|---|
This compound | PPAR-γ Modulator | Diabetes, Hyperuricemia | Minimal | Lowers triglycerides |
Rosiglitazone | PPAR-γ Agonist | Diabetes | Significant | Increases triglycerides |
Probenecid | Uricosuric | Gout | None | Variable |
属性
IUPAC Name |
2-acetamidoethyl 2-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClF3NO4/c1-12(25)24-9-10-27-18(26)17(13-5-7-15(20)8-6-13)28-16-4-2-3-14(11-16)19(21,22)23/h2-8,11,17H,9-10H2,1H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBCSGQLZQGGIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC(=O)C(C1=CC=C(C=C1)Cl)OC2=CC=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023120 | |
Record name | Halofenate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24136-24-1, 26718-25-2 | |
Record name | Benzeneacetic acid, 4-chloro-α-[3-(trifluoromethyl)phenoxy]-, 2-(acetylamino)ethyl ester, (+)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24136-24-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Halofenate [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026718252 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Halofenate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HALOFENATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9TZK4MNO6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。